N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
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Description
N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C14H10ClFN4OS and its molecular weight is 336.8g/mol. The purity is usually 95%.
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Biological Activity
N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide, with the CAS number 671199-23-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H12ClFN4OS
- Molecular Weight : 386.83 g/mol
- Structural Components :
- A chloro and fluoro-substituted phenyl group.
- A sulfanyl linkage.
- A triazole moiety integrated with a pyridine structure.
This unique combination of functional groups enhances its reactivity and biological interactions.
Mechanisms of Biological Activity
This compound exhibits biological activity primarily through enzyme inhibition and receptor modulation. The following mechanisms have been identified:
- Enzyme Inhibition : The compound can bind to active sites of specific enzymes, modulating their activity. This property is crucial for therapeutic applications targeting diseases where enzyme regulation is vital.
- Receptor Interaction : It may also interact with various receptors involved in cellular signaling pathways. For instance, studies indicate that derivatives similar to this compound can inhibit the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), which plays a role in inflammatory responses and autoimmune diseases .
Case Studies and Experimental Data
- In Vitro Studies :
- In Vivo Efficacy :
- ADME Profiles :
Comparative Analysis of Similar Compounds
Compound Name | IC50 (nM) | Mechanism of Action | Therapeutic Potential |
---|---|---|---|
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-triazol-3-yl]sulfanyl}acetamide | 41 | RORγt Inhibition | Autoimmune diseases |
Compound 5a (related derivative) | 130 | Cytokine modulation | Inflammatory diseases |
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4OS/c15-10-7-9(4-5-11(10)16)17-13(21)8-22-14-19-18-12-3-1-2-6-20(12)14/h1-7H,8H2,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIYBVMBRVMOCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.